2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a chlorophenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a sulfonating agent such as chlorosulfonic acid to form 4-chlorobenzoyl sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine to form the desired sulfonamide.
Acetylation: The final step involves the acetylation of the sulfonamide with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide
- 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide
- 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide
Uniqueness
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The combination of the sulfonyl and methoxyphenyl groups also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-24-16-5-3-2-4-14(16)19-17(21)11-25(22,23)10-15(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWRSIFJUXUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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